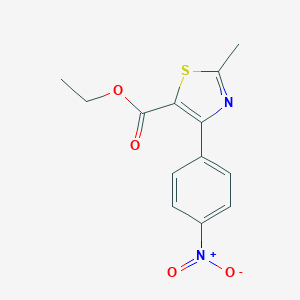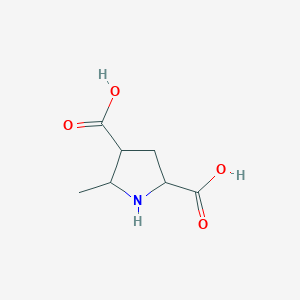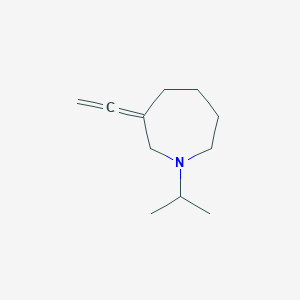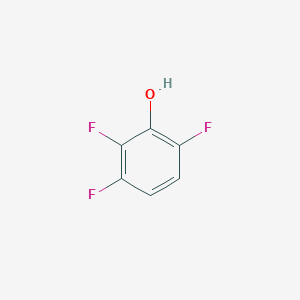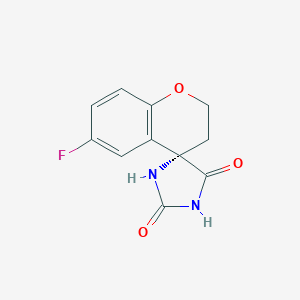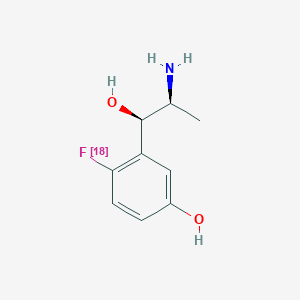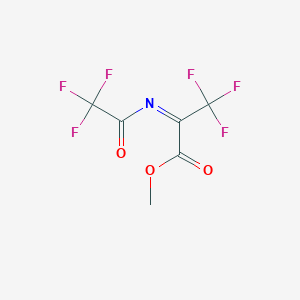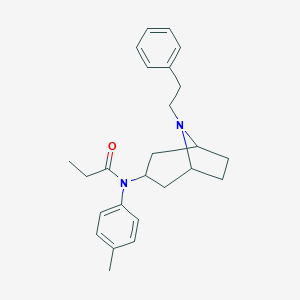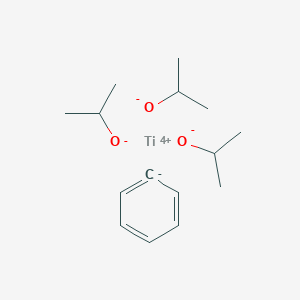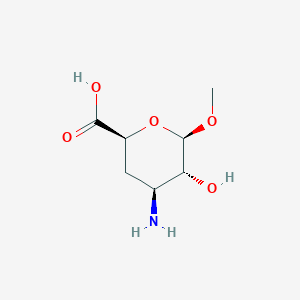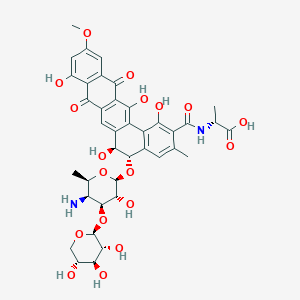
Benanomicin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benanomicin B is a natural product that belongs to the aminoglycoside family of antibiotics. This compound was first isolated from the fermentation broth of Streptomyces benanensis in 1988. Benanomicin B has shown potent activity against a wide range of Gram-negative and Gram-positive bacteria, making it a promising candidate for the treatment of bacterial infections.
Aplicaciones Científicas De Investigación
Antifungal Properties
Benanomicins, including Benanomicin B, have been recognized for their potent antifungal activities. These compounds were initially identified as antifungal antibiotics derived from actinomycete cultures. They exhibit strong antifungal effects both in vitro and in vivo, making them significant in the study and potential treatment of fungal infections (Kumagai et al., 2008).
Synthesis and Derivatives
There has been research into the synthesis of Benanomicin B and its analogues. A study described a general approach to the regio- and stereoselective total synthesis of the benanomicin-pradimicin antibiotics. This synthesis allows control over the introduction of carbohydrate moieties and enables the creation of various derivatives of Benanomicin B, which could be crucial for its diverse applications in scientific research (Tamiya et al., 2007).
Lectin-like Properties and HIV Treatment
Pradimicins and benanomicins, including Benanomicin B, exhibit unique nonpeptidic natural properties with lectin-like abilities. They can recognize d-mannopyranoside in the presence of calcium ions. Particularly, the ability of pradimicin A, a member of this family, to bind mannose-containing glycans of pathogens such as HIV, has garnered interest. This property underlines a potential application in treating HIV (Nakagawa et al., 2011).
Cell Wall Targeted Antifungals
Benanomicin B is part of the group of antifungals that target the cell wall, a mechanism that is highly selective and effective. This makes it a valuable candidate in the development of clinical antifungals, offering an alternative to current treatments that may be vulnerable to resistance or toxic to the host (Georgopapadakou, 2001).
Mannose-Binding Analysis
A study focusing on the mannose-binding geometry of pradimicin A, related to benanomicins, revealed insights into how these compounds interact with mannose residues. This research is crucial for understanding the molecular basis of mannose recognition by pradimicins and benanomicins and their specificity towards certain glycans (Nakagawa et al., 2013).
Propiedades
Número CAS |
116249-66-2 |
|---|---|
Nombre del producto |
Benanomicin B |
Fórmula molecular |
C39H42N2O18 |
Peso molecular |
826.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |
Clave InChI |
IHIIRQILYAXIOH-NUVDETJMSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Sinónimos |
enanomicin B pradimicin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



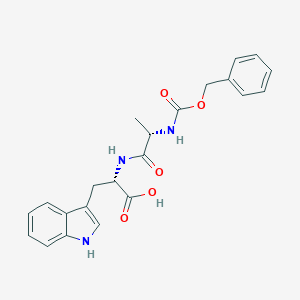
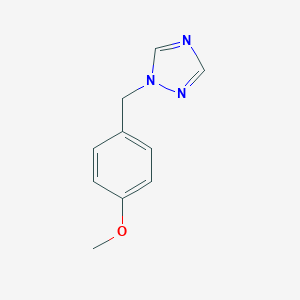
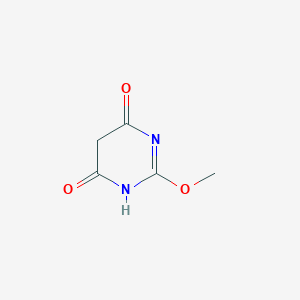
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
